molecular formula C12H16N2O4 B099529 Ser-phe CAS No. 16875-28-8

Ser-phe

Cat. No.: B099529
CAS No.: 16875-28-8
M. Wt: 252.27 g/mol
InChI Key: PPQRSMGDOHLTBE-UHFFFAOYSA-N
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Description

Ser-phe (also known as this compound-amine or this compound-amine-HCl) is a synthetic form of the neurotransmitter serotonin (5-hydroxytryptamine). It is a powerful tool used in the field of neuroscience research, and has been used in a variety of laboratory experiments.

Scientific Research Applications

1. Transformation of Phenylalanine to Tyrosine Under Particle Irradiation

Surface enhanced Raman scattering (SERS) techniques are applied in radiation chemistry to study biochemical reactions, such as the oxidation of phenylalanine (Phe) under particle irradiation. SERS serves as a sensitive probe in these processes, highlighting its effectiveness in radiobiological studies and providing insights into the interaction between particle radiation and biological systems (Zhang et al., 2014).

2. Live-Cell Extracellular pH Sensing During Cell Apoptosis

SERS-based techniques have been developed for in situ sensing of extracellular pH during cellular processes like apoptosis. This application is critical for understanding pH-related biological and pathological issues, demonstrating the versatility of SERS in biological research (Xu et al., 2018).

3. SERS-Active Electrospun Polymer Mesh for Cellular Microenvironment pH Measurements

Innovations like gold-coated polymer meshes enable real-time measurement of extracellular pH via SERS. These sensors detect metabolically induced changes in pH, offering a unique platform for microscale study of extracellular pH and its role in disease pathology (Skinner et al., 2021).

4. Mapping Extracellular pH of Living Cells in Complex Media

SERS is used to map the extracellular pH of living cells, highlighting differences in pH between normal and tumor cells. This method allows for accurate sensing and mapping of pH in cellular environments, aiding in the study of pH-dependent cell behaviors (Sun et al., 2015).

5. Improved Intracellular pH Sensing with BSA-Coated Nanoparticles

SERS-based techniques have been developed for intracellular pH analysis, using modified nanoparticles for high sensitivity and biocompatibility. This advancement addresses challenges in SERS-based pH sensing for biological applications (Zheng et al., 2014).

6. Chiral Analysis of Phenylalanine Enantiomers

SERS spectroscopy is employed for chiral analysis, distinguishing between D- and L-phenylalanine enantiomers. This application showcases the potential of SERS in detailed molecular studies (He et al., 2022).

Mechanism of Action

Target of Action

Ser-Phe, or Serine-Phenylalanine, is a dipeptide that primarily targets protein serine/threonine phosphatases . These phosphatases are crucial regulators of several cellular processes, including insulin signaling . They act upon phosphorylated serine/threonine residues, reversing the regulation signal by removing the phosphate .

Mode of Action

This compound interacts with its targets, the protein serine/threonine phosphatases, by binding to specific phosphorylated serine or threonine amino acids surrounded by phenylalanine . This interaction influences the activity of these phosphatases, which in turn affects various cellular pathways .

Biochemical Pathways

The interaction of this compound with protein serine/threonine phosphatases affects many cellular pathways. These pathways are involved in cell proliferation, programmed cell death (apoptosis), embryonic development, and cell differentiation . In particular, this compound plays a significant role in regulating neuronal insulin signaling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its regulation of protein serine/threonine phosphatases. By interacting with these phosphatases, this compound influences various cellular processes, including insulin signaling . This can have significant effects on cell function and health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that environmental factors greatly influenced the production and antifungal activity of a similar compound, diketopiperazine cyclo(Pro-Phe)

Biochemical Analysis

Biochemical Properties

Ser-Phe interacts with a variety of enzymes, proteins, and other biomolecules. For instance, mutating His-Phe to Ser-Ile in several canonical cutinases renders higher PET hydrolytic activity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which contribute to the stability and functionality of the biomolecules involved.

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, Ser/Thr phosphatases, which can be regulated by this compound, play significant roles in regulating neuronal insulin signaling . This can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the interaction of this compound with enzymes like cutinases can lead to changes in their activity, thereby influencing the degradation of certain substrates .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ser-phe can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Ser-OH", "Fmoc-Phe-OH", "HOBt", "DIC", "DMF", "DIEA", "TFA", "DCM", "TIS", "DMSO", "Piperidine", "Acetonitrile", "Methanol", "Diethyl ether", "Triisopropylsilane", "Trifluoroacetic acid" ], "Reaction": [ "1. Deprotection of Fmoc group on Fmoc-Ser-OH using 20% piperidine in DMF.", "2. Coupling of Fmoc-Ser-OH with Fmoc-Phe-OH using HOBt and DIC in DMF.", "3. Removal of Fmoc group on the coupled dipeptide.", "4. Coupling of the deprotected dipeptide with the next amino acid using HOBt and DIC in DMF.", "5. Repeat steps 3 and 4 until the desired peptide chain is obtained.", "6. Cleavage of the peptide from the resin using TFA, DCM, and TIS.", "7. Purification of the crude peptide using HPLC.", "8. Characterization and identification of the purified peptide using NMR and mass spectrometry." ] }

16875-28-8

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)

InChI Key

PPQRSMGDOHLTBE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+]

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been associated with peptides containing the Ser-Phe sequence?

A1: Peptides containing the this compound sequence have demonstrated a diverse range of biological activities, including:

  • Opioid-like activity: Analogs of the peptides historphin (Tyr-Gly-Phe-Gly-Gly) and kapporphin (Tyr-Ser-Phe-Gly-Gly), which contain the this compound motif, exhibit significant analgesic activity, surpassing the potency of Leu-enkephalin. These analogs, particularly those with D-amino acid substitutions and C-terminal amidation, demonstrate prolonged analgesic effects comparable to desmorphine. [, ]
  • Inhibition of juvenile hormone synthesis: Allatostatins, neuropeptides found in insects like the cockroach Diploptera punctata, often contain the this compound motif within their active core. These peptides, particularly allatostatin 4 (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2), effectively inhibit juvenile hormone biosynthesis by the corpora allata. []
  • Angiotensin-converting enzyme (ACE) inhibition: The milk-derived hexapeptide Arg-Leu-Ser-Phe-Asn-Pro (RLSFNP) exhibits ACE-inhibitory activity. []

Q2: How does modification of the peptide sequence around this compound affect biological activity?

A2: Research indicates that modifications to the peptide sequence flanking this compound can significantly impact biological activity:

  • D-amino acid substitutions: Replacing Gly with D-Ala in historphin analogs and Ser with D-Ser in kapporphin analogs dramatically enhances their analgesic potency. [, ]
  • C-terminal amidation: Introducing a C-terminal amide group further amplifies the analgesic effects of historphin and kapporphin analogs. [, ]
  • Peptide length and sequence context: The specific sequence context and length of the peptide significantly influence its interaction with target receptors and enzymes, impacting its activity and selectivity. For instance, the presence of a C-terminal Leu residue is crucial for the myotropic activity of pyrokinin analogs containing the this compound motif. []

Q3: How does the this compound motif contribute to the interaction of allatostatin peptides with their target?

A3: While the exact mechanism remains under investigation, the conserved C-terminal sequence, often containing the this compound motif, is crucial for the biological activity of allatostatins. [] It's likely that this region plays a vital role in binding to and interacting with the allatostatin receptor, ultimately leading to the inhibition of juvenile hormone synthesis.

Q4: What is known about the conformational preferences of peptides containing the this compound sequence?

A5: Conformational studies on cyclic pyrokinin analogs, such as cyclo(-Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu-), using circular dichroism (CD), nuclear magnetic resonance (NMR), and molecular dynamics simulations revealed the presence of a β-turn structure within the active core region encompassing the Thr-Pro-Arg-Leu residues. This β-turn conformation, stabilized by intramolecular hydrogen bonding, is believed to be crucial for the biological activity of these neuropeptides. [, ]

Q5: Have any computational studies been conducted to investigate the structure-activity relationships of this compound-containing peptides?

A6: While the provided research does not explicitly detail computational studies specifically focusing on this compound-containing peptides, it highlights the application of molecular dynamics simulations in understanding the conformational preferences and structure-activity relationships of cyclic pyrokinin analogs. [] This approach, alongside techniques like QSAR modeling, can be valuable for exploring the impact of structural modifications on the activity and selectivity of these peptides.

Q6: What challenges are associated with the stability and formulation of peptides containing this compound?

A6: Peptides are inherently susceptible to degradation, and those containing this compound are no exception. Key challenges include:

  • Proteolytic degradation: Peptidases present in biological fluids and tissues can cleave peptide bonds, leading to rapid degradation and loss of activity. []
  • Oxidation: The presence of susceptible amino acids like Met and Cys can lead to oxidation, affecting peptide stability and activity. []

Q7: What strategies can be employed to improve the stability and bioavailability of this compound-containing peptides?

A7: Several strategies can enhance the stability and bioavailability of this compound-containing peptides:

  • Amino acid substitutions: Replacing susceptible amino acids with more stable counterparts, such as D-amino acids, can increase resistance to enzymatic degradation. [, ]
  • Cyclization: Forming cyclic peptides can enhance stability by reducing the accessibility of peptide bonds to proteolytic enzymes. []
  • N-terminal modifications: Adding bulky protecting groups or modifying the N-terminus can hinder enzymatic degradation. []
  • Liposomal encapsulation: Encapsulating peptides within liposomes can protect them from degradation, improve solubility, and enhance their delivery to target tissues. []

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